1-[(3-Fluorophenyl)sulfanyl]propan-2-one
Description
1-[(3-Fluorophenyl)sulfanyl]propan-2-one is an organosulfur compound derived from propan-2-one (acetone) with a 3-fluorophenylsulfanyl group attached to the carbonyl carbon. The fluorine atom at the meta position of the aromatic ring introduces electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity. For instance, analogous compounds like 1-[(4-chlorophenyl)sulfanyl]propan-2-one exhibit characteristic IR absorption for the carbonyl group (1705 cm⁻¹) and distinct aromatic C–H stretching (809 cm⁻¹ for Cl–C in 2c) . The 3-fluoro substitution would similarly perturb NMR chemical shifts, particularly deshielding aromatic protons adjacent to the fluorine atom.
Properties
Molecular Formula |
C9H9FOS |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-(3-fluorophenyl)sulfanylpropan-2-one |
InChI |
InChI=1S/C9H9FOS/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5H,6H2,1H3 |
InChI Key |
TZJNAPGBIQPTRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=CC=CC(=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Fluorophenyl)sulfanyl]propan-2-one typically involves the reaction of 3-fluorothiophenol with propan-2-one under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 1-[(3-Fluorophenyl)sulfanyl]propan-2-one may involve large-scale batch reactors where the reactants are combined and subjected to optimized temperature and pressure conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Fluorophenyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[(3-Fluorophenyl)sulfanyl]propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)sulfanyl]propan-2-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares 1-[(3-Fluorophenyl)sulfanyl]propan-2-one with structurally related compounds based on substituent effects:
Physical Properties
- Melting Points: Substituents like chlorine (28–30°C for 2c ) lower melting points compared to non-halogenated analogs. The 3-fluoro derivative is expected to have a similar or slightly higher melting point due to fluorine’s smaller size and stronger dipole interactions.
- Solubility: Electron-withdrawing groups (e.g., F, Cl) reduce solubility in nonpolar solvents but enhance it in polar aprotic solvents like DMSO. Methoxy derivatives (e.g., 4-methoxy) show increased solubility in alcohols due to hydrogen bonding .
Biological Activity
1-[(3-Fluorophenyl)sulfanyl]propan-2-one is an organic compound characterized by its unique structural features, which include a 3-fluorophenyl group and a sulfanyl group attached to a propan-2-one moiety . This compound has garnered attention in various fields due to its potential biological activities, particularly in the realms of antimicrobial , anticancer , and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of 1-[(3-Fluorophenyl)sulfanyl]propan-2-one is . The presence of the fluorine atom in the phenyl group enhances the compound's lipophilicity and chemical reactivity, making it an attractive candidate for further pharmacological studies. The compound's ability to engage in π-π interactions with aromatic residues in proteins and to form hydrogen bonds or coordinate with metal ions via the sulfanyl group underpins its biological activity.
The biological activity of 1-[(3-Fluorophenyl)sulfanyl]propan-2-one is primarily attributed to its interaction with specific molecular targets. These interactions can modulate enzyme or receptor activities, leading to various biological effects. Key mechanisms include:
- Binding Affinity : Studies have demonstrated that this compound can bind effectively to several biological targets, influencing their activity.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which may contribute to its anticancer and antimicrobial properties.
- Receptor Modulation : The compound may also act on specific receptors, altering signaling pathways critical for cell proliferation and survival.
Anticancer Activity
Research indicates that 1-[(3-Fluorophenyl)sulfanyl]propan-2-one exhibits significant anticancer potential. For instance, derivatives of related compounds have shown inhibition of growth against various cancer cell lines, including breast carcinoma (MCF-7) and liver cancer (HEPG2) cells. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl group can enhance anticancer activity, with some derivatives exhibiting better efficacy than established chemotherapeutics like doxorubicin .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that it possesses activity against a range of pathogens, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to conventional antibiotics . The ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent.
Case Studies
Several studies have explored the biological effects of 1-[(3-Fluorophenyl)sulfanyl]propan-2-one:
- In Vitro Anticancer Study : A study evaluated the cytotoxic effects of the compound on MCF-7 cells, revealing an IC50 value indicative of potent anticancer activity. Further molecular docking studies suggested that the compound interacts favorably with proteins involved in cancer progression .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant bactericidal activity and low toxicity towards human cells .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of 1-[(3-Fluorophenyl)sulfanyl]propan-2-one, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-[(2-Methylpropyl)sulfanyl]propan-2-one | Similar sulfanyl-propanone structure | Moderate anticancer activity |
| 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one | Different substituents on phenyl groups | Enhanced anti-inflammatory effects |
| 4-[(Propan-2-yl)sulfanyl]-3-{[(propan-2-yl)sulfanyl]methyl}butan-2-one | More complex branched structure | Notable antimicrobial properties |
The uniqueness of 1-[(3-Fluorophenyl)sulfanyl]propan-2-one lies in its fluorinated structure, which significantly influences both its chemical reactivity and biological interactions compared to non-fluorinated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
